molecular formula C11H12ClNO3 B1613430 5-Chloro-1-(3-nitrophenyl)-1-oxopentane CAS No. 487058-74-2

5-Chloro-1-(3-nitrophenyl)-1-oxopentane

Cat. No.: B1613430
CAS No.: 487058-74-2
M. Wt: 241.67 g/mol
InChI Key: GGTSSSWOQWTQRV-UHFFFAOYSA-N
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Description

5-Chloro-1-(3-nitrophenyl)-1-oxopentane is an organic compound that belongs to the class of nitroaromatic compounds It features a nitrophenyl group attached to a pentanone backbone, with a chlorine atom at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(3-nitrophenyl)-1-oxopentane typically involves the nitration of a suitable aromatic precursor followed by chlorination and subsequent coupling with a pentanone derivative. One common method is the nitration of 3-chlorobenzene to form 3-nitrochlorobenzene, which is then subjected to Friedel-Crafts acylation with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-(3-nitrophenyl)-1-oxopentane can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products

    Reduction: 5-Chloro-1-(3-aminophenyl)-1-oxopentane.

    Substitution: 5-Substituted-1-(3-nitrophenyl)-1-oxopentane derivatives.

    Oxidation: 5-Chloro-1-(3-nitrophenyl)-1-oxopentanoic acid.

Scientific Research Applications

5-Chloro-1-(3-nitrophenyl)-1-oxopentane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-1-(3-nitrophenyl)-1-oxopentane depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1-(4-nitrophenyl)-1-oxopentane: Similar structure but with the nitro group at the 4th position.

    5-Bromo-1-(3-nitrophenyl)-1-oxopentane: Similar structure but with a bromine atom instead of chlorine.

    5-Chloro-1-(3-nitrophenyl)-1-oxobutane: Similar structure but with a shorter carbon chain.

Uniqueness

5-Chloro-1-(3-nitrophenyl)-1-oxopentane is unique due to the specific positioning of the nitro and chloro groups, which can influence its reactivity and interactions with biological targets. This compound’s specific structure allows for unique applications in synthesis and potential biological activities that may not be observed with similar compounds.

Properties

IUPAC Name

5-chloro-1-(3-nitrophenyl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c12-7-2-1-6-11(14)9-4-3-5-10(8-9)13(15)16/h3-5,8H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTSSSWOQWTQRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20621993
Record name 5-Chloro-1-(3-nitrophenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

487058-74-2
Record name 5-Chloro-1-(3-nitrophenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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